Cas no 1805638-06-5 (Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate)

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate structure
1805638-06-5 structure
商品名:Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate
CAS番号:1805638-06-5
MF:C11H9FN2O4
メガワット:252.198566198349
CID:4944893

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate
    • インチ: 1S/C11H9FN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)8(6-13)11(7)12/h3-4H,2,5H2,1H3
    • InChIKey: BQLIYQLXULJYFM-UHFFFAOYSA-N
    • ほほえんだ: FC1C(C#N)=C(C=CC=1CC(=O)OCC)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 373
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 95.9

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015021281-500mg
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate
1805638-06-5 97%
500mg
806.85 USD 2021-06-18
Alichem
A015021281-1g
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate
1805638-06-5 97%
1g
1,564.50 USD 2021-06-18
Alichem
A015021281-250mg
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate
1805638-06-5 97%
250mg
489.60 USD 2021-06-18

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 関連文献

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetateに関する追加情報

Comprehensive Overview of Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate (CAS No. 1805638-06-5)

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate (CAS No. 1805638-06-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its cyano, fluoro, and nitro functional groups, exhibits unique chemical properties that make it valuable for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to serve as a versatile intermediate in the development of small-molecule inhibitors and fluorinated pharmaceuticals.

The compound's molecular structure, featuring a phenylacetate backbone with strategically placed substituents, allows for selective reactivity in cross-coupling reactions and nucleophilic substitutions. This makes Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate a critical building block in modern medicinal chemistry. Recent studies highlight its role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, a hot topic in preclinical research.

In the context of green chemistry, scientists are exploring sustainable synthesis routes for 1805638-06-5 to minimize environmental impact. Questions like "How to improve the yield of Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate?" or "What catalysts enhance its selectivity?" are frequently searched in academic databases and AI-driven literature tools. The compound’s fluorine atom also aligns with the growing demand for fluorinated compounds in materials science, where they contribute to thermal stability and lipophilicity.

From an industrial perspective, CAS No. 1805638-06-5 is often discussed alongside high-value fine chemicals due to its niche applications. Its nitro group offers redox versatility, enabling transformations into amines or hydroxylamines—key steps in producing heterocyclic scaffolds. These features resonate with trends in fragment-based drug design, where modularity and functional group diversity are prioritized.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate, ensuring purity and consistency for research use. As the pharmaceutical industry shifts toward targeted therapies, compounds like this are increasingly relevant for developing kinase inhibitors or GPCR modulators. Searches for "synthetic protocols for fluorophenylacetates" or "safety data of 1805638-06-5" reflect user interest in both practical and theoretical aspects.

In summary, Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate exemplifies the intersection of structural complexity and functional utility in organic synthesis. Its relevance to drug development, material science, and sustainable chemistry ensures its continued prominence in scientific discourse. For researchers seeking to leverage its properties, understanding its reaction mechanisms and derivatization potential is paramount.

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